molecular formula C22H23N3OS B1678720 N-Methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine CAS No. 136917-41-4

N-Methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine

Cat. No.: B1678720
CAS No.: 136917-41-4
M. Wt: 377.5 g/mol
InChI Key: PFBZXLGUUGDBNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of R-59494 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be synthesized through custom synthesis services, with a lead time of 2-3 months .

Chemical Reactions Analysis

R-59494 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

    Oxidation: The presence of sulfur in the thiazole ring allows for oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group in the benzothiazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in R-59494 can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Mechanism of Action

R-59494 exerts its effects by blocking sodium channels, specifically targeting slowly inactivating sodium channels. This action prevents the excessive influx of sodium ions into cells, which can lead to cellular damage during ischemic events. By inhibiting these channels, R-59494 helps to reduce calcium uptake and protect cells from ischemia-induced injury . The molecular targets and pathways involved include sodium channels and the downstream signaling pathways that regulate calcium homeostasis .

Comparison with Similar Compounds

Properties

CAS No.

136917-41-4

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-methyl-N-[1-(4-phenoxybutyl)pyrrol-3-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C22H23N3OS/c1-24(22-23-20-11-5-6-12-21(20)27-22)18-13-15-25(17-18)14-7-8-16-26-19-9-3-2-4-10-19/h2-6,9-13,15,17H,7-8,14,16H2,1H3

InChI Key

PFBZXLGUUGDBNI-UHFFFAOYSA-N

SMILES

CN(C1=CN(C=C1)CCCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

CN(C1=CN(C=C1)CCCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Appearance

Solid powder

Key on ui other cas no.

136917-41-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine
R 59494
R-59494

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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